molecular formula C13H19NO B13603543 3-(2-Ethoxyphenyl)piperidine

3-(2-Ethoxyphenyl)piperidine

Cat. No.: B13603543
M. Wt: 205.30 g/mol
InChI Key: NORPXQVHUWTJCQ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The ethoxyphenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)piperidine typically involves the reaction of 2-ethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where 2-ethoxybenzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. Catalytic hydrogenation using palladium or rhodium catalysts can be employed to achieve high yields. Continuous flow reactors and other advanced techniques may also be utilized to optimize the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-(2-Ethoxyphenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)piperidine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the ethoxyphenyl group.

    2-Ethoxybenzylamine: A related compound with a similar aromatic group but different structural features.

    3-(2-Methoxyphenyl)piperidine: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

3-(2-Ethoxyphenyl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or a research tool compared to other similar compounds.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-ethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-2-15-13-8-4-3-7-12(13)11-6-5-9-14-10-11/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3

InChI Key

NORPXQVHUWTJCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CCCNC2

Origin of Product

United States

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